Cas no 82026-05-9 (8,11a-Methano-11aH-cyclohepta[a]naphthalene-4-carboxylicacid, tetradecahydro-3,9-dihydroxy-9-(hydroxymethyl)-4,11b-dimethyl-, [3R-(3a,4a,4aa,6ab,8b,9b,11ab,11bb)]- (9CI))

8,11a-Methano-11aH-cyclohepta[a]naphthalene-4-carboxylicacid, tetradecahydro-3,9-dihydroxy-9-(hydroxymethyl)-4,11b-dimethyl-, [3R-(3a,4a,4aa,6ab,8b,9b,11ab,11bb)]- (9CI) structure
82026-05-9 structure
Product name:8,11a-Methano-11aH-cyclohepta[a]naphthalene-4-carboxylicacid, tetradecahydro-3,9-dihydroxy-9-(hydroxymethyl)-4,11b-dimethyl-, [3R-(3a,4a,4aa,6ab,8b,9b,11ab,11bb)]- (9CI)
CAS No:82026-05-9
MF:C20H32O5
MW:352.46508
CID:729361
PubChem ID:434088

8,11a-Methano-11aH-cyclohepta[a]naphthalene-4-carboxylicacid, tetradecahydro-3,9-dihydroxy-9-(hydroxymethyl)-4,11b-dimethyl-, [3R-(3a,4a,4aa,6ab,8b,9b,11ab,11bb)]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 8,11a-Methano-11aH-cyclohepta[a]naphthalene-4-carboxylicacid, tetradecahydro-3,9-dihydroxy-9-(hydroxymethyl)-4,11b-dimethyl-, [3R-(3a,4a,4aa,6ab,8b,9b,11ab,11bb)]- (9CI)
    • 3α,16,17-trihydroxyaphidicolan-18-oate
    • 8,11a-Methano-11aH-cyclohepta[a]naphthalene-4-carboxylicacid, tetradecahydro-3,9-dihydroxy-9-(hydroxymethyl)-4,11b-dimethyl-,
    • NSC-342436
    • NSC342436
    • APHIDICOLIN, 18-CARBOXY
    • DTXSID20330977
    • 82026-05-9
    • Inchi: InChI=1S/C20H32O5/c1-17-6-5-15(22)18(2,16(23)24)14(17)4-3-12-9-13-10-19(12,17)7-8-20(13,25)11-21/h12-15,21-22,25H,3-11H2,1-2H3,(H,23,24)
    • InChI Key: BGVJVJFOQALRJT-UHFFFAOYSA-N
    • SMILES: CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)C(=O)O)O

Computed Properties

  • Exact Mass: 352.22497412g/mol
  • Monoisotopic Mass: 352.22497412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 98Ų

8,11a-Methano-11aH-cyclohepta[a]naphthalene-4-carboxylicacid, tetradecahydro-3,9-dihydroxy-9-(hydroxymethyl)-4,11b-dimethyl-, [3R-(3a,4a,4aa,6ab,8b,9b,11ab,11bb)]- (9CI) Related Literature

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.